molecular formula C12H8O3 B11927585 4-Hydroxynaphthalene-1,3-dicarbaldehyde

4-Hydroxynaphthalene-1,3-dicarbaldehyde

Cat. No.: B11927585
M. Wt: 200.19 g/mol
InChI Key: YQLNJSBTEYYLPT-UHFFFAOYSA-N
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Description

It is synthesized via a reaction between α-naphthol and hexamine in trifluoroacetic acid, yielding a reddish-brown product with applications in synthesizing coumarin derivatives like ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate . Its structure enables participation in Knoevenagel condensations and other aldehyde-mediated reactions, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

4-hydroxynaphthalene-1,3-dicarbaldehyde

InChI

InChI=1S/C12H8O3/c13-6-8-5-9(7-14)12(15)11-4-2-1-3-10(8)11/h1-7,15H

InChI Key

YQLNJSBTEYYLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxynaphthalene-1,3-dicarbaldehyde typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 4-hydroxy-1-naphthaldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of naphthalene derivatives using metal catalysts like palladium or platinum supported on carbon. This method offers higher yields and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxynaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

4-Hydroxynaphthalene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxynaphthalene-1,3-dicarbaldehyde involves its ability to interact with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, affecting their structure and function. This compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthalene-2,3-dicarbaldehyde

  • Structure : Aldehyde groups at positions 2 and 3 on the naphthalene ring.
  • Synthesis : Prepared via Grignard reactions or modified procedures (e.g., iminium/enamine pathways), achieving yields up to 25% after optimization .
  • Applications : Key precursor for acene derivatives (e.g., tetracene-2,3-dicarbaldehyde), which exhibit semiconductor properties .
  • Key Differences : Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capability compared to 4-hydroxynaphthalene-1,3-dicarbaldehyde. Intramolecular H⋯O contacts (2.30–2.36 Å) stabilize its structure .

Benzene-1,3-dicarbaldehyde Derivatives

  • 5-Bromo-/5-Fluorobenzene-1,3-dicarbaldehyde :
    • Structure : Electron-withdrawing substituents (Br, F) at position 5 on the benzene ring.
    • Reactivity : Enhanced electrophilicity at aldehyde groups due to inductive effects, favoring nucleophilic additions .
    • Applications : Building blocks for metal-organic frameworks (MOFs) or ligands .
  • 5-Hydroxybenzene-1,3-dicarbaldehyde :
    • Structure : Hydroxyl group at position 5, creating a planar structure with intramolecular hydrogen bonds.
    • Properties : Exhibits photochromic behavior in spiropyrans (e.g., compound III) under UV light .

2,4-Dihydroxybenzene-1,3-dicarbaldehyde

  • Structure : Hydroxyl groups at positions 2 and 4, with aldehydes at 1 and 3.
  • Applications : Forms spiropyrans (e.g., compounds III and IV) with reversible photochromism in solid and solution states .
  • Key Differences : Additional hydroxyl groups increase solubility in polar solvents compared to naphthalene-based analogs.

Cyclopentane-1,3-dicarbaldehyde

  • Structure: Non-aromatic, with aldehyde groups on a cyclopentane ring.
  • Reactivity : Reduced conjugation compared to aromatic dicarbaldehydes, leading to lower thermal stability but unique stereoelectronic effects in asymmetric catalysis .

Structural and Functional Analysis

Table 1: Key Properties of Selected Dicarbaldehydes

Compound Substituents Key Applications Notable Properties
This compound -OH (C4), -CHO (C1, C3) Coumarin synthesis High acidity due to phenolic -OH
Naphthalene-2,3-dicarbaldehyde -CHO (C2, C3) Organic semiconductors Intramolecular H-bonding (2.30–2.36 Å)
5-Bromobenzene-1,3-dicarbaldehyde -Br (C5), -CHO (C1, C3) Ligand synthesis Enhanced electrophilicity
2,4-Dihydroxybenzene-1,3-dicarbaldehyde -OH (C2, C4), -CHO (C1, C3) Photochromic materials Reversible UV-induced isomerization

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